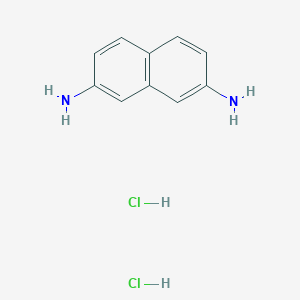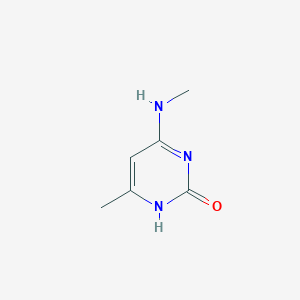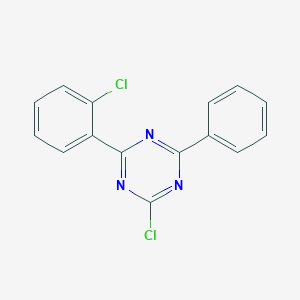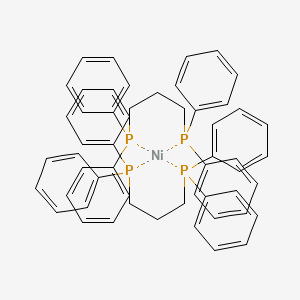
DL-H-Glu-pNA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-H-Glu-pNA, also known as DL-γ-Glutamyl-p-nitroanilide, is a synthetic compound widely used in biochemical research. It is a chromogenic substrate, meaning it produces a color change when it undergoes a specific chemical reaction. This property makes it valuable in various assays, particularly those involving enzyme activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of DL-H-Glu-pNA typically involves the coupling of DL-glutamic acid with p-nitroaniline. This reaction is often facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediates .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including recrystallization and chromatography, to ensure the high purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
DL-H-Glu-pNA primarily undergoes hydrolysis, catalyzed by specific enzymes such as γ-glutamyltransferase. This reaction releases p-nitroaniline, which can be quantitatively measured due to its yellow color .
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using γ-glutamyltransferase in a buffered aqueous solution.
Coupling Reactions: Use of coupling agents like DCC or DIC in anhydrous conditions with a base such as triethylamine.
Major Products
The major product of the hydrolysis of this compound is p-nitroaniline, which is easily detectable due to its chromogenic properties .
Aplicaciones Científicas De Investigación
DL-H-Glu-pNA is extensively used in scientific research, particularly in the following fields:
Biochemistry: Used as a substrate in enzyme assays to study the activity of γ-glutamyltransferase and other related enzymes.
Pharmacology: Utilized in drug development to screen for inhibitors of γ-glutamyltransferase.
Industrial Applications: Applied in the quality control of food products and pharmaceuticals to ensure the absence of specific contaminants.
Mecanismo De Acción
DL-H-Glu-pNA acts as a substrate for γ-glutamyltransferase. The enzyme catalyzes the hydrolysis of the γ-glutamyl bond, releasing p-nitroaniline. The released p-nitroaniline can be measured spectrophotometrically at 405 nm, providing a quantitative measure of enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
L-γ-Glutamyl-p-nitroanilide: Similar in structure but only contains the L-isomer of glutamic acid.
γ-Glutamyl-4-nitroanilide: Another chromogenic substrate used in similar enzyme assays.
Uniqueness
DL-H-Glu-pNA is unique due to its ability to act as a substrate for a wide range of enzymes, not just γ-glutamyltransferase. This versatility makes it a valuable tool in various biochemical assays .
Propiedades
Fórmula molecular |
C11H13N3O5 |
|---|---|
Peso molecular |
267.24 g/mol |
Nombre IUPAC |
4-amino-5-(4-nitroanilino)-5-oxopentanoic acid |
InChI |
InChI=1S/C11H13N3O5/c12-9(5-6-10(15)16)11(17)13-7-1-3-8(4-2-7)14(18)19/h1-4,9H,5-6,12H2,(H,13,17)(H,15,16) |
Clave InChI |
JXQXNQKTUGNZLD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(CCC(=O)O)N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[2-[4-sulfo-N-[2-[4-sulfo-N-[2-(4-sulfoanilino)ethyl]anilino]ethyl]anilino]ethylamino]benzenesulfonic acid](/img/structure/B13107720.png)





![(2R,3S,5S)-5-(4-Chloro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate](/img/structure/B13107765.png)

